

Technical Support Center: Enhancing Cell Permeability of 1,3-PBIT Dihydrobromide

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Compound of Interest

Compound Name: 1,3-PBIT dihydrobromide

Cat. No.: B1663030

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of **1,3-PBIT dihydrobromide**.

FAQs & Troubleshooting Guides

Q1: We are observing potent inhibition of purified iNOS by **1,3-PBIT dihydrobromide**, but the inhibitory effect is significantly diminished in whole-cell assays. What is the likely cause?

A1: This discrepancy is a known issue and is primarily attributed to the poor cell membrane permeability of **1,3-PBIT dihydrobromide**.^{[1][2][3][4]} The physicochemical properties of the molecule, particularly its high polarity and number of hydrogen bond donors, hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

To confirm this, it is recommended to perform a cell permeability assay, such as the Caco-2 or PAMPA assay. The detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Q2: What are the specific physicochemical properties of **1,3-PBIT dihydrobromide** that contribute to its low cell permeability?

A2: An analysis of the physicochemical properties of **1,3-PBIT dihydrobromide** reveals several factors that are indicative of poor membrane permeability, based on established principles like Lipinski's Rule of Five. These properties are summarized in the table below.

Property	Value	Implication for Permeability
Molecular Weight	444.3 g/mol [5]	Within the generally accepted limit (<500 g/mol).
Topological Polar Surface Area (TPSA)	150 Å²[5]	Significantly higher than the recommended <140 Å² for good permeability, suggesting poor passive diffusion.
Hydrogen Bond Donors	6[5]	Exceeds the recommended limit of ≤5, increasing the energy barrier for membrane crossing.
Hydrogen Bond Acceptors	4[5]	Within the recommended limit of ≤10.

The high TPSA and the number of hydrogen bond donors are the primary drivers of the low cell permeability of **1,3-PBIT dihydrobromide**.

Q3: What strategies can we employ to improve the cell permeability of **1,3-PBIT dihydrobromide**?

A3: Several strategies can be explored to enhance the cellular uptake of **1,3-PBIT dihydrobromide**. These approaches primarily focus on transiently modifying the molecule to increase its lipophilicity.

- Prodrug Approach: This is a highly effective strategy that involves masking the polar isothiourea groups with lipophilic moieties.[6][7] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active 1,3-PBIT molecule inside the cell. Potential modifications include:
 - N-acylation: Converting the primary amines of the isothiourea groups to amides (e.g., acetamide or trifluoroacetamide) can reduce the hydrogen bond donor count and increase lipophilicity.[8]

- Carbamate formation: Masking the guanidino-like functionality with groups like ethyl carbamates can also enhance permeability.[8]
- Formulation with Permeation Enhancers: The use of excipients that transiently disrupt the cell membrane can improve the uptake of poorly permeable compounds. However, this approach requires careful optimization to avoid cytotoxicity.

Q4: Are there any potential cellular uptake mechanisms for **1,3-PBIT dihydrobromide** other than passive diffusion?

A4: While passive diffusion is the primary route for many small molecules, the highly charged nature of **1,3-PBIT dihydrobromide** at physiological pH might suggest the involvement of transport proteins. However, there is currently no specific evidence for a dedicated transporter for this molecule. It is possible that it could be a substrate for efflux pumps, which would further reduce its intracellular concentration. To investigate this, a bi-directional Caco-2 assay can be performed to determine the efflux ratio. An efflux ratio significantly greater than 1 would suggest active efflux.

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the permeability of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer that mimics the intestinal epithelium.[9][10]

Methodology:

- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]
- Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the specific cell line and culture conditions.[9] The permeability of a fluorescent marker like Lucifer Yellow, which has low passive permeability, can also be assessed.

- Transport Experiment (Apical to Basolateral - A to B):
 - The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - The test compound (**1,3-PBIT dihydrobromide**) is added to the apical chamber at a known concentration.
 - At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral chamber.
 - The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS.
- Transport Experiment (Basolateral to Apical - B to A) (Optional):
 - To assess active efflux, the experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.
- Data Analysis:
 - The apparent permeability coefficient (P_{app}) is calculated using the following equation:
$$P_{app} = (dQ/dt) / (A * C_0)$$
 Where:
 - dQ/dt is the rate of permeation of the drug across the cells.
 - A is the surface area of the filter membrane.
 - C_0 is the initial concentration of the drug in the donor chamber.
 - The efflux ratio is calculated as: $P_{app} (B \text{ to } A) / P_{app} (A \text{ to } B)$.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method that measures the passive diffusion of a compound across an artificial lipid membrane.^{[11][12]} It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for assessing passive permeability.

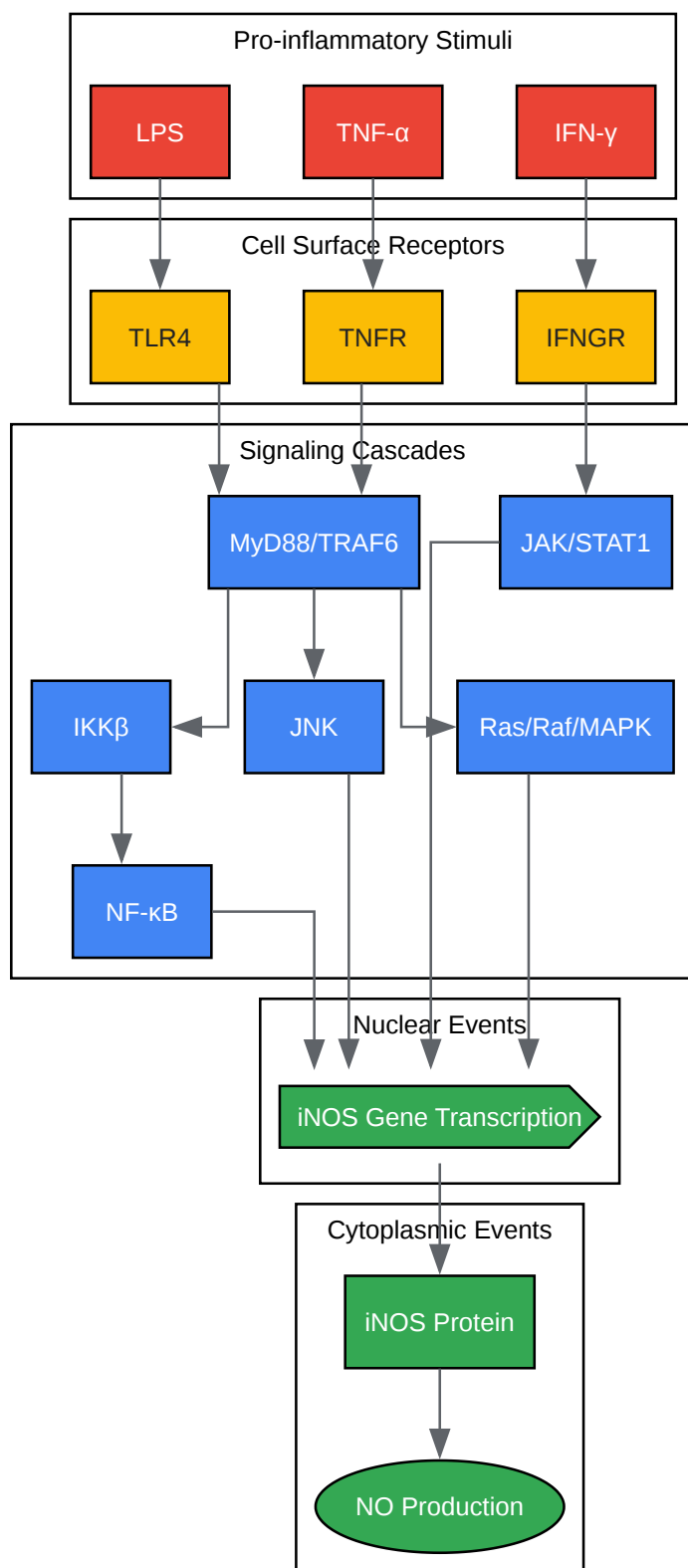
Methodology:

- Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[12]
- Assay Setup:
 - The acceptor wells of a 96-well plate are filled with buffer.
 - The donor wells of the filter plate are filled with a solution of the test compound (**1,3-PBIT dihydrobromide**) in buffer.
 - The filter plate is placed on top of the acceptor plate, creating a "sandwich".
- Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).[13]
- Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Data Analysis:
 - The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inducing iNOS Expression

The expression of inducible nitric oxide synthase (iNOS) is triggered by various pro-inflammatory stimuli. Understanding these pathways can provide context for the cellular environment in which **1,3-PBIT dihydrobromide** is expected to function. The following diagram illustrates the key signaling cascades leading to iNOS expression.[14][15][16]

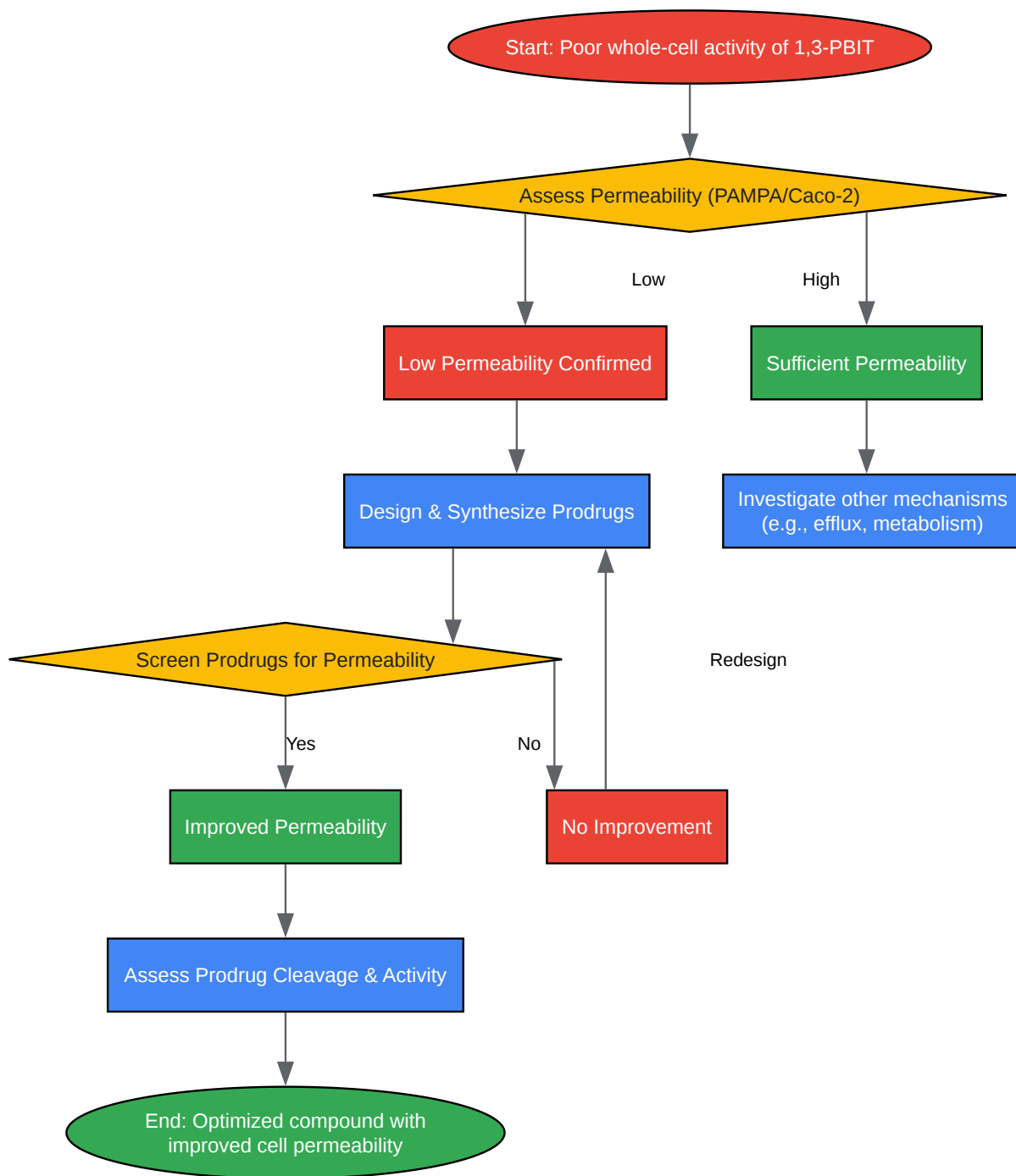


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Caption: Key signaling pathways leading to the induction of iNOS expression.

Experimental Workflow for Assessing and Improving Permeability

The following workflow outlines a systematic approach to diagnose and address the poor cell permeability of **1,3-PBIT dihydrobromide**.



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Caption: A logical workflow for improving the cell permeability of 1,3-PBIT.

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